Benzo[D]oxazol-2-ylmethanamine
Overview
Description
Benzo[D]oxazol-2-ylmethanamine is a heterocyclic compound with the molecular formula C8H8N2O. It is characterized by a benzoxazole ring fused with a methanamine group. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Benzo[D]oxazol-2-ylmethanamine, also known as N-methylbenzo[d]oxazol-2-amine, has been studied for its anthelmintic properties . The primary targets of this compound are parasitic roundworms, specifically Trichinella spiralis . These nematodes cause significant sickness and mortality in animals and humans, and have a severe economic impact on livestock production .
Biochemical Pathways
Metabolomics analysis has been used to understand the effects of this compound on the T. spiralis adult worm . The results demonstrated that this compound significantly up-regulated the metabolism of purine and pyrimidine, and down-regulated sphingolipid metabolism .
Pharmacokinetics
It is suggested that the bioavailability, absorption, and other adme properties of this compound should be studied further to provide information for its future efficacy improvement .
Result of Action
In vivo studies demonstrate that a dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49% . The relatively low acute toxicity was categorized into chemical category 5, with an LD50 greater than 2000 mg/kg body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[D]oxazol-2-ylmethanamine can be synthesized through various methods. One common approach involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Benzo[D]oxazol-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Benzo[D]oxazol-2-ylmethanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Aminomethyl-benzoxazole
- 2-(Methanamine)benzoxazole
- 1,3-Benzoxazol-2-ylmethylamine
Comparison: Benzo[D]oxazol-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3-benzoxazol-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMWOOPDHGKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362842 | |
Record name | 1-(1,3-Benzoxazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101333-98-6 | |
Record name | 1-(1,3-Benzoxazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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